(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine, also known as (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine dihydrochloride, is a chiral compound with significant relevance in medicinal chemistry and pharmacology. It has a complex molecular structure that allows it to interact with various biological targets, making it a subject of interest for research into its therapeutic applications.
The compound can be synthesized through specific chemical reactions involving quinuclidin-3-amine and (S)-1-phenylethylamine. This synthesis is crucial for obtaining the desired stereochemical configuration that influences its biological activity.
The synthesis of (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine typically involves the following steps:
In industrial settings, optimized conditions are utilized to enhance efficiency and scalability, ensuring that the final product meets purity specifications for research and application .
The synthesis may involve the use of solvents like methanol or dichloromethane, and temperature control is critical to maintain reaction integrity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product identity and purity .
The molecular formula for (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine is C15H22N2, with a molecular weight of 246.35 g/mol. The compound features a bicyclic structure characteristic of quinuclidines.
Property | Value |
---|---|
Molecular Formula | C15H22N2 |
Molecular Weight | 246.35 g/mol |
InChI Key | BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
This structure allows for specific interactions with biological receptors due to its stereochemistry, which is critical for its pharmacological effects .
(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions such as temperature, solvent choice, and pH are meticulously controlled to achieve desired outcomes.
The mechanism of action for (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine involves its interaction with neurotransmitter receptors in the central nervous system. It modulates receptor activity, influencing various signaling pathways related to neurotransmission.
The compound's stereochemistry plays a pivotal role in its binding affinity and efficacy at these receptors. Specific interactions can lead to altered physiological responses, making it valuable in therapeutic contexts .
(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride appears as a white crystalline solid with high solubility in water due to the presence of hydrochloride salts.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under standard conditions |
These properties influence its handling and application in laboratory settings .
(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine has several scientific applications:
Its unique structural characteristics make it an important compound in ongoing research within medicinal chemistry and pharmacology .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2